Gancaonin V Gancaonin V Gancaonin V is a member of phenanthrenes.
Gancaonin V is a natural product found in Glycyrrhiza uralensis with data available.
Brand Name: Vulcanchem
CAS No.: 134958-57-9
VCID: VC17001971
InChI: InChI=1S/C19H20O4/c1-10(2)3-5-12-13-6-4-11-7-16(21)17(22)8-14(11)19(13)18(23)9-15(12)20/h3,7-9,20-23H,4-6H2,1-2H3
SMILES:
Molecular Formula: C19H20O4
Molecular Weight: 312.4 g/mol

Gancaonin V

CAS No.: 134958-57-9

Cat. No.: VC17001971

Molecular Formula: C19H20O4

Molecular Weight: 312.4 g/mol

* For research use only. Not for human or veterinary use.

Gancaonin V - 134958-57-9

Specification

CAS No. 134958-57-9
Molecular Formula C19H20O4
Molecular Weight 312.4 g/mol
IUPAC Name 8-(3-methylbut-2-enyl)-9,10-dihydrophenanthrene-2,3,5,7-tetrol
Standard InChI InChI=1S/C19H20O4/c1-10(2)3-5-12-13-6-4-11-7-16(21)17(22)8-14(11)19(13)18(23)9-15(12)20/h3,7-9,20-23H,4-6H2,1-2H3
Standard InChI Key UEXOPXIMQJMWKA-UHFFFAOYSA-N
Canonical SMILES CC(=CCC1=C2CCC3=CC(=C(C=C3C2=C(C=C1O)O)O)O)C
Melting Point 170 - 173 °C

Introduction

Botanical Origins and Structural Characterization of Gancaonin V

Source and Isolation

Gancaonin V is isolated from the roots of Glycyrrhiza uralensis, a plant widely used in traditional medicine across Asia . Licorice extracts contain a complex mixture of flavonoids, saponins, and coumarins, with prenylated isoflavones like Gancaonin V representing a minor yet pharmacologically significant fraction . The compound’s isolation typically involves chromatographic techniques, leveraging its hydrophobic properties conferred by the prenyl group .

Chemical Structure

Gancaonin V belongs to the isoflavonoid class, characterized by a 15-carbon skeleton with a phenyl group attached at the C3 position. Its structure includes a prenyl moiety (–C5H8) at the C8 position, distinguishing it from non-prenylated analogs like genistein. The molecular formula is C20H18O5, with a molecular weight of 338.36 g/mol. Nuclear magnetic resonance (NMR) spectroscopy confirms the presence of hydroxyl groups at C7 and C4', critical for its redox activity.

Table 1: Structural Comparison of Select Licorice Isoflavonoids

CompoundPrenylation SiteMolecular FormulaMolecular Weight (g/mol)Key Functional Groups
Gancaonin VC8C20H18O5338.36–OH (C7, C4')
Gancaonin NC6C20H18O5338.36–OH (C7, C4')
Gancaonin OC8C21H20O5352.38–OCH3 (C7)
IsoliquiritigeninNoneC15H12O4256.25–OH (C4, C4')

Pharmacological Activities and Mechanisms of Action

Anti-Inflammatory Properties

While direct studies on Gancaonin V are sparse, structural analogs like Gancaonin N exhibit potent anti-inflammatory effects by suppressing NF-κB and MAPK pathways . In LPS-induced RAW264.7 macrophages, Gancaonin N reduced nitric oxide (NO) production by 58% at 40 μM and downregulated iNOS and COX-2 expression . Given the structural similarity, Gancaonin V likely shares this mechanism, potentially modulating cytokine release (e.g., TNF-α, IL-6) in a dose-dependent manner .

Antioxidant Activity

The phenolic hydroxyl groups in Gancaonin V contribute to radical scavenging capacity. In comparative assays, prenylated isoflavones exhibit 2–3 times higher antioxidant activity than their non-prenylated counterparts due to increased lipid solubility . This property positions Gancaonin V as a candidate for mitigating oxidative stress in neurodegenerative and cardiovascular diseases.

Synthesis and Bioavailability Considerations

Synthetic Routes

Gancaonin V can be synthesized via prenylation of a genistein backbone using dimethylallyl pyrophosphate (DMAPP) under enzymatic catalysis. Alternative methods involve Claisen rearrangement of prenyl ether derivatives, yielding a 65% purity product after HPLC purification. Challenges include regioselectivity in prenylation and stability of the final compound under physiological conditions.

Pharmacokinetics

Prenylation enhances lipophilicity, improving intestinal absorption but reducing aqueous solubility. In rat models, oral bioavailability of Gancaonin analogs is approximately 12–15%, with extensive first-pass metabolism via glucuronidation . Nanoformulation approaches, such as liposomal encapsulation, could address these limitations.

Comparative Analysis with Related Isoflavonoids

Broader Licorice Phytochemical Context

Licorice’s therapeutic effects arise from synergistic interactions between flavonoids (e.g., Gancaonins), saponins (e.g., glycyrrhizin), and polysaccharides . For example, glycyrrhizin enhances the solubility of Gancaonin V, potentially boosting its anti-inflammatory efficacy in vivo .

Research Gaps and Future Directions

Despite promising preliminary data, critical gaps exist:

  • Target Identification: Gancaonin V’s molecular targets (e.g., kinases, transcription factors) remain uncharacterized.

  • In Vivo Studies: Current knowledge is derived from in vitro models; animal studies are needed to assess toxicity and efficacy.

  • Clinical Relevance: No clinical trials have evaluated Gancaonin V, highlighting the need for translational research.

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